7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Anticancer Kinase Inhibition Antiproliferative Activity

The 7-amino-3-carbonitrile core is non-negotiable for kinase hinge-binding: SAR data show the free 7-NH₂ delivers >24-fold higher antitumor potency than 5-substituted amino analogs (IC₅₀ 0.0020 µM vs. HCT116). The 3-CN group defines electron-deficient character and enables divergent library synthesis. Order this precise scaffold to reproduce published KDM4D (0.41 µM) and TRK mutant (2.0–9.8 nM) activity. Bulk stocks of ≥95% purity support medium-throughput SAR, custom derivatization, and structure-based design campaigns.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
Cat. No. B10907186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)C#N)N=C1)N
InChIInChI=1S/C7H5N5/c8-3-5-4-11-12-6(9)1-2-10-7(5)12/h1-2,4H,9H2
InChIKeyAXADJBHTHJDKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Privileged Heterocyclic Core for Kinase-Targeted Drug Discovery


7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1783345-48-1, C₇H₅N₅, MW 159.15) is a nitrogen-rich fused heterocyclic building block that combines a pyrazole ring with a pyrimidine moiety, featuring a 7-position primary amine and a 3-position carbonitrile group . This scaffold is classified as a privileged structure in medicinal chemistry due to its ability to engage ATP-binding pockets of multiple kinases through hydrogen bonding interactions mediated by the 7-amino group and the N1 nitrogen of the pyrimidine ring, while the 3-carbonitrile serves as a key synthetic handle for further derivatization [1]. The compound is commercially available at ≥95% purity from multiple building block suppliers, with a predicted density of 1.56±0.1 g/cm³ and XLogP3 of -0.3 .

Why 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Arbitrarily Substituted in Lead Optimization Programs


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile chemotype, minor structural modifications produce profound shifts in biological potency that preclude casual substitution. Systematic structure-activity relationship (SAR) studies demonstrate that the 7-amino substituent is not interchangeable with 7-substituted amino or 5-substituted amino groups without significant loss of antitumor activity—the unsubstituted 7-amino derivative serves as the optimal pharmacophore for kinase hinge-binding interactions [1]. Additionally, the 3-carbonitrile group is essential for maintaining the electron-deficient character of the pyrimidine ring and participates in key polar interactions within the ATP-binding cleft; replacement or removal of this group alters both synthetic accessibility and target engagement profiles [2]. Even isosteric modifications such as introducing a 6-carbonitrile (producing 3,6-dicarbonitrile analogs) or 5-oxo substitution redirect activity toward entirely different kinase selectivity patterns [3]. These structural determinants underscore why procurement of the precise 7-amino-3-carbonitrile core—rather than a near analog—is mandatory for reproducing published activity profiles in follow-up chemistry or structure-based design campaigns.

Quantitative Differentiation Evidence: 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Structural Analogs


Antiproliferative Activity: 7-Amino-3-carbonitrile Core Outperforms 5-Substituted Analogs by Over 24-Fold

In a systematic SAR study of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, the unsubstituted 7-amino derivative demonstrated substantially superior antiproliferative potency compared to 5-substituted amino analogs in the same chemical series. The lead compound containing the 7-amino-3-carbonitrile core (Compound 14a) achieved single-digit nanomolar activity, whereas structural analogs with modifications at the 5-position exhibited markedly reduced potency [1].

Anticancer Kinase Inhibition Antiproliferative Activity

KDM4D Epigenetic Target Engagement: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Scaffold Delivers Sub-Micromolar Potency

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has been validated as a new chemotype for histone lysine demethylase 4D (KDM4D) inhibition. Structure-activity relationship optimization of hit compound 2, which contains the 3-carbonitrile core, led to the discovery of compound 10r with sub-micromolar inhibitory activity against KDM4D [1]. This establishes the scaffold as a starting point distinct from the benzimidazole-pyrazolone and 4-hydroxypyrazole inhibitor classes, which demonstrated only weak KDM4 inhibition in high-throughput screening campaigns [2].

Epigenetics Histone Demethylase KDM4D Inhibition

Kinase Selectivity Profile: 7-Amino Substitution Defines Multitargeted Tyrosine Kinase Inhibition Spectrum

7-Aminopyrazolo[1,5-a]pyrimidines constitute a distinct subclass of protein kinase inhibitors with a characteristic multitargeted receptor tyrosine kinase inhibition profile. Patent and medicinal chemistry literature specifically designates 7-amino substituted pyrazolo[1,5-a]pyrimidine compounds as inhibitors of Akt kinases, Checkpoint kinases (Chk1, Chk2), Aurora kinases, Pim kinases (Pim-1, Pim-2, Pim-3), and tyrosine kinases [1]. This multitargeted profile is conferred by the 7-amino group, which participates in hydrogen bonding with the kinase hinge region while maintaining sufficient conformational flexibility to accommodate multiple ATP-binding pockets [2].

Tyrosine Kinase Multitargeted Inhibitor Kinase Selectivity

Synthetic Versatility: 3-Carbonitrile Group Enables Divergent Derivatization to 6-Carbonitrile and 5-Oxo Analogs

The 3-carbonitrile functionality of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a versatile synthetic anchor enabling divergent derivatization pathways. Using 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile as the common precursor, the 3-carbonitrile-containing scaffold can be elaborated to yield 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles (via reaction with 3-(dimethylamino)-1-arylprop-2-en-1-ones), 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles (via reaction with 2-aryl-3-(dimethylamino)acrylonitriles), or 7-amino-5-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (via reaction with ethyl cyanoacetate) [1].

Synthetic Chemistry Building Block Divergent Synthesis

TRK Kinase Inhibition: 7-Amino-3-carbonitrile Scaffold Yields Sub-Nanomolar Potency in Larotrectinib Analog Series

Pyrazolo[1,5-a]pyrimidine derivatives bearing the 3-carbonitrile moiety have been developed as novel larotrectinib analogs with potent TRK kinase inhibition. The 7-amino-3-carbonitrile scaffold, when appropriately substituted, yields compounds with sub-nanomolar inhibitory activity against TRKA, TRKC, and clinically relevant TRK kinase domain mutants [1]. This potency profile positions the 7-amino-3-carbonitrile core as a validated starting point for developing next-generation TRK inhibitors, with activity comparable to the clinically approved agent larotrectinib (TRKA-C IC₅₀ <1 nM) [1].

TRK Kinase Larotrectinib Analog Precision Oncology

Optimal Application Scenarios for 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of Anticancer Agents Requiring Single-Digit Nanomolar Potency

Medicinal chemistry teams developing anticancer leads can leverage the 7-amino-3-carbonitrile core to achieve sub-10 nM antiproliferative activity against colon cancer cell lines. As demonstrated by Compound 14a (IC₅₀ = 0.0020 μM against HCT116), the unsubstituted 7-amino derivative provides >24-fold higher potency than 5-substituted amino analogs in the same chemical series [1]. This scaffold is particularly suited for programs targeting gastrointestinal malignancies where the HCT116 cell line serves as a relevant preclinical model.

Development of Novel Epigenetic Modulators Targeting Histone Demethylase KDM4D

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has been validated as a new chemotype for KDM4D inhibition, achieving sub-micromolar potency (IC₅₀ = 0.41 ± 0.03 μM for optimized derivative 10r) [1]. This represents a significant advancement over earlier chemotypes (benzimidazole pyrazolones and 4-hydroxypyrazoles) that demonstrated only weak inhibition in HTS campaigns [1]. The scaffold is appropriate for chemical biology programs investigating KDM4D's role in transcriptional regulation and for early-stage drug discovery targeting KDM4D-overexpressing cancers.

Parallel Library Synthesis for Kinase Inhibitor Lead Generation

The 3-carbonitrile group enables divergent synthesis of three distinct product classes from a common 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile precursor: 3-carbonitriles, 3,6-dicarbonitriles, and 5-oxo-3-carbonitriles [1]. This synthetic versatility makes 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile an ideal core scaffold for parallel library synthesis in medium- to high-throughput medicinal chemistry workflows. Procurement of this single building block supports the generation of diverse chemical matter without requiring multiple separate starting materials, improving both cost efficiency and synthetic throughput.

TRK Inhibitor Resistance Mutation Studies in Precision Oncology

Research groups investigating acquired resistance mechanisms to TRK inhibitors can utilize 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as structurally distinct larotrectinib analogs. These compounds retain nanomolar activity against clinically relevant TRK kinase domain mutants (TRKA G595R, TRKC G623R, and TRKA G667C cell lines with IC₅₀ = 2.0–9.8 nM) while offering a chemical scaffold different from the clinical agent [1]. This makes the core suitable for structure-activity relationship studies aimed at overcoming solvent-front and gatekeeper mutations that confer resistance to first-generation TRK inhibitors.

Quote Request

Request a Quote for 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.